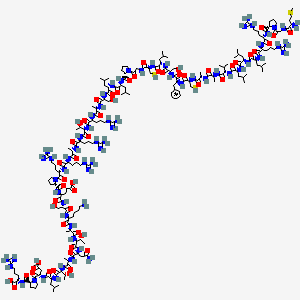![molecular formula C5H14BrNO2S2 B561646 [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide CAS No. 386229-81-8](/img/structure/B561646.png)
[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C5H14BrNO2S2. It is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . This compound is often used in biochemical research due to its reactivity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide typically involves the reaction of trimethylamine with methanethiosulfonate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or dimethyl sulfoxide, at a specific temperature range to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified and crystallized to obtain a high-purity product suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide undergoes substitution reactions with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Thiols: Common reagents include various thiol-containing compounds which react with this compound to form disulfides.
Solvents: Methanol and dimethyl sulfoxide are commonly used solvents for these reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Methanethiosulfonate Ethylammonium Bromide
- Methanethiosulfonate Propylammonium Bromide
Uniqueness:
- [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide is unique due to its specific reactivity with thiols and its ability to form stable mixed disulfides . This makes it particularly useful in biochemical research for studying protein structure and function.
Eigenschaften
IUPAC Name |
trimethyl(methylsulfonylsulfanylmethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2S2.BrH/c1-6(2,3)5-9-10(4,7)8;/h5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAHQFAYNERDC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676182 |
Source


|
| Record name | [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-81-8 |
Source


|
| Record name | Methanaminium, N,N,N-trimethyl-1-[(methylsulfonyl)thio]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386229-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
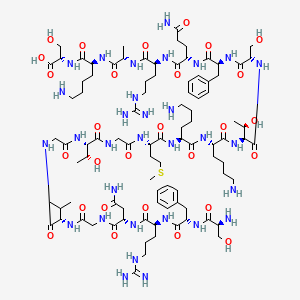
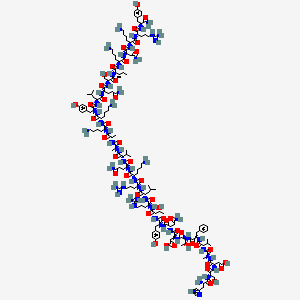

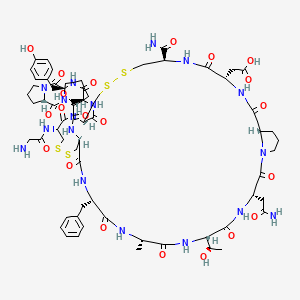
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)


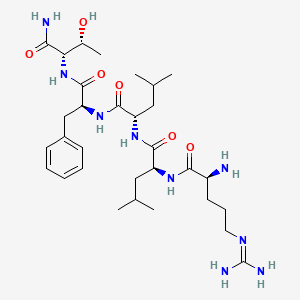
![[Ala17]-MCH](/img/new.no-structure.jpg)
